molecular formula C9H8ClF2NO B12580741 Benzenamine, N-(2-chloro-2,2-difluoroethylidene)-4-methoxy- CAS No. 198273-38-0

Benzenamine, N-(2-chloro-2,2-difluoroethylidene)-4-methoxy-

Cat. No.: B12580741
CAS No.: 198273-38-0
M. Wt: 219.61 g/mol
InChI Key: KHNFADIZOWEIET-UHFFFAOYSA-N
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Description

Benzenamine, N-(2-chloro-2,2-difluoroethylidene)-4-methoxy- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzenamine core substituted with a 2-chloro-2,2-difluoroethylidene group and a methoxy group at the para position. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-chloro-2,2-difluoroethylidene)-4-methoxy- typically involves the reaction of 4-methoxybenzenamine with 2-chloro-2,2-difluoroethanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(2-chloro-2,2-difluoroethylidene)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl, alkoxy, or amino-substituted products.

Scientific Research Applications

Benzenamine, N-(2-chloro-2,2-difluoroethylidene)-4-methoxy- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2-chloro-2,2-difluoroethylidene)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-(2-chloroethylidene)-4-methoxy-: Lacks the difluoro substitution, resulting in different chemical reactivity and biological activity.

    Benzenamine, N-(2,2-difluoroethylidene)-4-methoxy-: Lacks the chloro substitution, leading to variations in its chemical properties and applications.

Uniqueness

Benzenamine, N-(2-chloro-2,2-difluoroethylidene)-4-methoxy- is unique due to the presence of both chloro and difluoro substitutions, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

198273-38-0

Molecular Formula

C9H8ClF2NO

Molecular Weight

219.61 g/mol

IUPAC Name

2-chloro-2,2-difluoro-N-(4-methoxyphenyl)ethanimine

InChI

InChI=1S/C9H8ClF2NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-6H,1H3

InChI Key

KHNFADIZOWEIET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC(F)(F)Cl

Origin of Product

United States

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